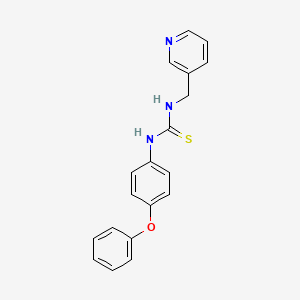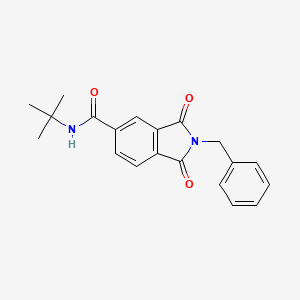
2-(1-propyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-propyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione, commonly known as PPD, is a chemical compound with potential medicinal properties. PPD belongs to the family of indandione derivatives and has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of PPD is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. PPD has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. PPD has also been shown to activate the Nrf2 pathway, which is involved in the antioxidant defense system. Additionally, PPD has been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PPD has also been shown to reduce inflammation and oxidative stress, protect against neurotoxicity, and improve cognitive function. Additionally, PPD has been shown to improve glucose uptake and insulin sensitivity, reduce lipid accumulation, and improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
PPD has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily assessed using various in vitro and in vivo assays. However, PPD also has some limitations. It is not very water-soluble, which can limit its bioavailability and make it difficult to use in certain experiments. Additionally, PPD can be unstable under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for research related to PPD. One area of interest is the development of new synthetic methods for PPD that can improve its yield and purity. Another area of interest is the investigation of the potential therapeutic effects of PPD for various diseases, including neurodegenerative disorders, metabolic disorders, and cancer. Additionally, more research is needed to fully understand the mechanism of action of PPD and to identify its molecular targets. Finally, the development of PPD derivatives with improved bioavailability and stability could lead to the development of new drugs with potential therapeutic applications.
Méthodes De Synthèse
PPD can be synthesized through various methods, including the Knoevenagel condensation reaction and the Claisen-Schmidt reaction. The Knoevenagel condensation reaction involves the reaction of 1,3-dicarbonyl compounds with aldehydes or ketones in the presence of a base. On the other hand, the Claisen-Schmidt reaction involves the reaction of an aldehyde or ketone with an activated methylene compound in the presence of a base. Both methods have been successfully used for the synthesis of PPD.
Applications De Recherche Scientifique
PPD has been extensively studied for its potential medicinal properties. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. PPD has also been shown to have neuroprotective effects and to exhibit potential therapeutic effects for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PPD has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.
Propriétés
IUPAC Name |
2-(1-propylpyridin-4-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-9-18-10-7-12(8-11-18)15-16(19)13-5-3-4-6-14(13)17(15)20/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJAEYDFBGVIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Propylpyridin-4-ylidene)indene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)





![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)


![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)